1-Cyclobutylprop-2-yn-1-amine
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Overview
Description
1-Cyclobutylprop-2-yn-1-amine is a chemical compound with the molecular formula C7H11N It is characterized by the presence of a cyclobutyl group attached to a prop-2-yn-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutylprop-2-yn-1-amine typically involves the reaction of cyclobutylacetylene with ammonia or an amine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where cyclobutylacetylene is reacted with an amine in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutylprop-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into cyclobutylpropylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclobutylpropylamine.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
1-Cyclobutylprop-2-yn-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutylprop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Similar structure but lacks the prop-2-yn-1 moiety.
Prop-2-yn-1-amine: Similar structure but lacks the cyclobutyl group.
Cyclobutylpropylamine: Similar structure but lacks the alkyne group.
Uniqueness
1-Cyclobutylprop-2-yn-1-amine is unique due to the presence of both a cyclobutyl group and a prop-2-yn-1-amine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11N |
---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
1-cyclobutylprop-2-yn-1-amine |
InChI |
InChI=1S/C7H11N/c1-2-7(8)6-4-3-5-6/h1,6-7H,3-5,8H2 |
InChI Key |
DGDPNQUTOGWWCW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CCC1)N |
Origin of Product |
United States |
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